1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Description
1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H17F3N2O3S and its molecular weight is 338.35. The purity is usually 95%.
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Scientific Research Applications
5-HT7 Receptor Antagonists
Research by Yoon et al. (2008) has focused on the preparation of piperazine derivatives, including compounds similar to 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, as 5-HT7 receptor antagonists. These compounds have shown activity in the nanomolar range and exhibited selectivity over other serotonin receptor subtypes, making them potential candidates for neurological or psychiatric disorders (Yoon et al., 2008).
Structural and Computational Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations on novel piperazine derivatives. This research is significant for understanding the molecular characteristics and reactive sites of such compounds, which can inform their potential applications in various scientific fields (Kumara et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) explored the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for their inhibition of HIV-1 reverse transcriptase. This study highlights the potential use of piperazine derivatives in the development of treatments for HIV (Romero et al., 1994).
Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, highlighting their potential in therapeutic applications, particularly in conditions where modulation of adenosine receptors is beneficial (Borrmann et al., 2009).
Radiopharmaceutical Applications
Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels by positron emission tomography (PET). This compound has shown promise in the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2, a key biomarker in cancer glycolytic re-programming (Patel et al., 2019).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant properties of piperazine derivatives. For example, Malík et al. (2017) evaluated the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a piperazin-1´-yl moiety. They found promising activity comparable to reference drugs, suggesting potential applications in oxidative stress-related conditions (Malík et al., 2017).
Mallesha et al. (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds also showed moderate antioxidant activity, highlighting their potential in antimicrobial and antioxidative therapies (Mallesha et al., 2011).
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-21-11-3-2-4-12(9-11)22(19,20)18-7-5-17(6-8-18)10-13(14,15)16/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIUOBUIUTPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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